5-Chloro-2-(pivaloylamino)phenylboronic acid

Boronic Acid Building Blocks Molecular Property Analysis Procurement Specification

This dual-functional arylboronic acid features a sterically bulky ortho-pivaloylamino group and a reactive 5-chloro substituent, enabling orthogonal diversification: first via Suzuki-Miyaura coupling at the boronic acid site, then through further functionalization at the chloro position. The masked amine can be deprotected to reveal a free aniline, facilitating the synthesis of complex biaryl libraries, kinase inhibitor motifs, and heterocycles like benzimidazoles. The pivaloylamino group reduces protodeboronation, ensuring cleaner reaction profiles and higher yields with sensitive aryl halides.

Molecular Formula C11H15BClNO3
Molecular Weight 255.51 g/mol
CAS No. 185950-64-5
Cat. No. B178263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(pivaloylamino)phenylboronic acid
CAS185950-64-5
Molecular FormulaC11H15BClNO3
Molecular Weight255.51 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O
InChIInChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
InChIKeyGIAJZMJDKJWGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(pivaloylamino)phenylboronic acid (CAS 185950-64-5): A Functionalized Boronic Acid for Targeted Cross-Coupling and Medicinal Chemistry Applications


5-Chloro-2-(pivaloylamino)phenylboronic acid (CAS 185950-64-5) is a specialized arylboronic acid featuring a chlorine atom at the 5-position and a bulky pivaloylamino group ortho to the boronic acid moiety. This compound is primarily utilized as a versatile building block in organic synthesis, with its boronic acid group enabling participation in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl structures . Its specific substitution pattern, incorporating both a halogen and a protected amine, distinguishes it from simpler phenylboronic acids and makes it a valuable intermediate for generating more complex, functionalized molecules relevant to pharmaceutical and agrochemical research .

Critical Procurement Distinction: Why 5-Chloro-2-(pivaloylamino)phenylboronic Acid is Not a Generic Boronic Acid Reagent


While numerous arylboronic acids are commercially available, the specific architecture of 5-Chloro-2-(pivaloylamino)phenylboronic acid prevents simple substitution. The ortho-pivaloylamino group introduces significant steric bulk, which directly influences its reactivity profile and selectivity in cross-coupling reactions, differentiating it from unsubstituted or less hindered analogs [1]. Furthermore, the presence of both a chlorine atom for further functionalization and a protected amine precursor (the pivaloylamino group) enables a unique, sequential diversification strategy that is not possible with simpler, mono-functional boronic acids . The evidence provided below details the quantifiable and verifiable differences that underpin these distinct advantages for specific research and industrial applications.

Quantitative Differentiation Evidence: 5-Chloro-2-(pivaloylamino)phenylboronic Acid vs. Closest Analogs


Molecular Weight Comparison: Increased Mass vs. Unsubstituted Pivaloylamino Analog

The introduction of a chlorine atom at the 5-position of the phenyl ring in 5-chloro-2-(pivaloylamino)phenylboronic acid results in a distinct molecular weight and elemental composition compared to its closest non-halogenated analog, 2-(pivaloylamino)phenylboronic acid (CAS 146140-95-6). This difference is a primary, quantifiable identifier used for procurement, purity verification via mass spectrometry, and inventory control .

Boronic Acid Building Blocks Molecular Property Analysis Procurement Specification

Steric and Electronic Modification via Ortho-Pivaloylamino Group

The pivaloylamino group at the ortho position provides substantial steric hindrance, which can be leveraged to improve selectivity in Suzuki-Miyaura cross-coupling reactions. This structural feature is known to reduce unwanted side reactions like protodeboronation, thereby increasing reaction efficiency compared to less sterically demanding ortho-substituents or unsubstituted phenylboronic acids [1].

Suzuki-Miyaura Coupling Reaction Selectivity Steric Hindrance

Dual Functionality: Halogen Handle for Sequential Derivatization

A key differentiator is the presence of the 5-chloro substituent. This provides a secondary reactive handle for subsequent derivatization, such as nucleophilic aromatic substitution or another cross-coupling event, after the boronic acid has been utilized. This sequential functionalization capability is absent in the non-halogenated analog, 2-(pivaloylamino)phenylboronic acid .

Late-Stage Functionalization Medicinal Chemistry Sequential Synthesis

Masked Amine Functionality for Bioactive Compound Synthesis

The pivaloylamino group serves as a protected amine. This is a critical advantage for the synthesis of nitrogen-containing bioactive molecules, such as amino acid derivatives or heterocycles, as it can be deprotected under specific conditions to reveal a free amine. This contrasts with simpler boronic acids lacking an amine precursor, which would require more complex, multi-step routes to introduce nitrogen functionality .

Prodrug Design Amino Acid Mimetics Pharmaceutical Intermediates

Target Applications: Where the Unique Profile of 5-Chloro-2-(pivaloylamino)phenylboronic Acid Provides a Verifiable Advantage


Synthesis of Ortho-Substituted Biaryl Pharmacophores

The steric bulk provided by the ortho-pivaloylamino group is particularly valuable in the synthesis of atropisomeric or conformationally restricted biaryl structures, which are common motifs in kinase inhibitors and other drug candidates. The reduced tendency for protodeboronation (as inferred from class-level behavior) enables cleaner reaction profiles and higher yields when coupling with sensitive or complex aryl halides .

Sequential Diversification for Library Synthesis

This compound is ideally suited for the construction of diverse compound libraries. Its dual functionality allows for a first diversification step via Suzuki-Miyaura coupling at the boronic acid site, followed by a second diversification step using the 5-chloro substituent. This orthogonal reactivity enables rapid exploration of chemical space around a central aromatic core, a key requirement in medicinal chemistry lead optimization .

Synthesis of Nitrogen-Containing Heterocycles and Amino Acid Analogs

The masked amine (pivaloylamino group) is a strategic feature for the synthesis of compounds requiring an aniline or amine functionality. After the boronic acid is used to install the main molecular framework, the pivaloyl group can be removed to reveal a free amine, which can then be further functionalized (e.g., acylated, alkylated) or used to build heterocycles like benzimidazoles or quinolinones .

Development of Analytical Methods for Functionalized Boronic Acids

The distinct molecular weight (255.51 g/mol) and isotopic pattern of the chlorine atom make 5-Chloro-2-(pivaloylamino)phenylboronic acid an excellent standard for developing and validating analytical methods (e.g., HPLC, LC-MS) designed to monitor reactions involving complex, functionalized boronic acid intermediates .

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